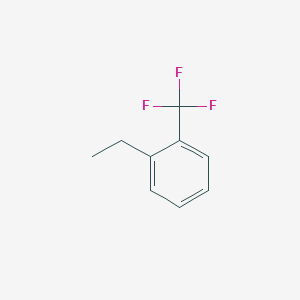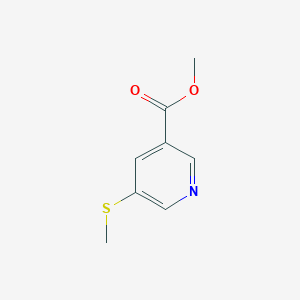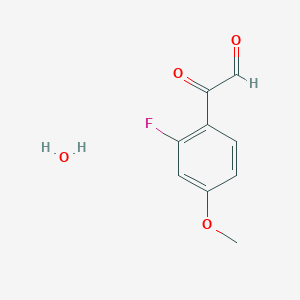
4-甲基-3H-苯并恶唑-2-酮
概述
描述
4-Methyl-3H-benzooxazol-2-one is a chemical compound with the molecular formula C8H7NO2 . It is a derivative of benzoxazolinone, which is a natural chemical produced by rye (Secale cereale) and has strong phytotoxic properties .
Synthesis Analysis
The synthesis of 4-Methyl-3H-benzooxazol-2-one involves several steps. The compound is synthesized from the corresponding substituted anthranilates, which undergo cyclization by treatment with acetic anhydride under reflux . The benzoxazinones then react with ammonia solution to afford the quinazolinone derivatives .Molecular Structure Analysis
The molecular structure of 4-Methyl-3H-benzooxazol-2-one consists of a benzene ring fused with an oxazole ring. The oxazole ring contains a nitrogen (N) and an oxygen (O) atom. The methyl group (CH3) is attached to the 4th carbon of the benzene ring .Chemical Reactions Analysis
In its molecular structure, the hydrogen atom at the 3-position can undergo a methylolation reaction with formaldehyde, and the hydrogen at the 6-position of the benzene ring is easily replaced by chlorine . It is also easy to open the ring to generate 2-hydroxyphenylamino acid in a strong alkaline medium .Physical And Chemical Properties Analysis
4-Methyl-3H-benzooxazol-2-one is a light pink solid with a molecular weight of 149.15 .科学研究应用
新化合物的合成:研究人员已经探索了使用 4-甲基-3H-苯并恶唑-2-酮衍生物合成新化合物。例如,Bhoi 等人(2016 年)描述了一锅法、微波辅助合成新型乙基 2-甲基-4-(吡啶-2-基)-4H-苯并[4,5]噻唑并[3,2-a]嘧啶-3-羧酸酯衍生物,然后筛选它们的抗菌和抗氧化活性,以及对结核分枝杆菌 H37RV 的抗结核活性 (Bhoi, Borad, Pithawala, & Patel, 2016)。
金属离子的基团萃取剂:Mirza 和 Nwabue(1981 年)研究了 1-苯基-3-甲基-4-苯甲酰吡唑-5-酮作为检测和溶剂萃取金属离子的试剂,证明了其作为基团萃取剂在各种微量元素分光光度测定中的潜力 (Mirza & Nwabue, 1981)。
抗菌剂:Sharma 等人(2012 年)进行了一项关于合成 2-甲基-3-[2-(2-甲基丙-1-烯-1-基)-1H-苯并咪唑-1-基]嘧啶并[1,2-a]苯并咪唑-4(3H)-酮衍生物的研究,该衍生物显示出显着的抗菌活性。这项研究还包括广泛的定量构效关系 (QSAR) 研究,以了解分子描述符和生物活性之间的相关性 (Sharma 等,2012 年)。
除草剂评价:Aibibuli 等人(2012 年)合理设计并合成了一系列带有苯氧甲基取代基的 4H-3,1-苯并恶嗪-4-酮和 3H-喹唑啉-4-酮。这些化合物对模式植物表现出显着的植物毒性,表明它们具有作为除草剂的潜力 (Aibibuli, Wang, Tu, Huang, & Zhang, 2012)。
新衍生物的电化学合成:Moghaddam 等人(2006 年)研究了在 4-羟基-1-甲基-2(1H)-喹啉酮存在下 3,4-二羟基苯甲酸的电化学氧化,导致电化学合成了一种新的苯并呋喃衍生物。这项研究提出了一种合成此类化合物的环保方法 (Moghaddam 等,2006 年)。
喹唑啉酮和苯并恶嗪酮的合成:Komar 等人(2020 年)利用绿色化学方法合成喹唑啉酮和苯并恶嗪酮,采用低共熔溶剂和微波。这种方法符合可持续化学的原则 (Komar, Molnar, Jukić, Glavaš-Obrovac, & Opačak-Bernardi, 2020)。
作用机制
Target of Action
Benzoxazole derivatives, to which this compound belongs, have been reported to exhibit a wide range of pharmacological activities, including anticancer .
Mode of Action
Benzoxazole derivatives have been reported to interact with various biological targets, leading to changes in cellular processes . For instance, some benzoxazole derivatives have shown potent anticancer activity .
Biochemical Pathways
Benzoxazole derivatives have been reported to affect various biochemical pathways, leading to their diverse therapeutic effects .
Result of Action
Benzoxazole derivatives have been reported to exhibit various biological activities, including anticancer effects .
未来方向
While specific future directions for 4-Methyl-3H-benzooxazol-2-one were not found in the search results, there is ongoing research into the synthesis and biological evaluation of benzoxazole derivatives . This suggests that future research could focus on exploring the potential applications of 4-Methyl-3H-benzooxazol-2-one in various fields, including medicinal chemistry.
生化分析
Biochemical Properties
4-Methyl-3H-benzooxazol-2-one plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain bacterial enzymes, thereby exhibiting antimicrobial properties. The compound also interacts with fungal proteins, disrupting their normal function and leading to antifungal effects. Additionally, 4-Methyl-3H-benzooxazol-2-one has shown potential in modulating the activity of proteins involved in cancer cell proliferation, making it a candidate for anticancer research .
Cellular Effects
The effects of 4-Methyl-3H-benzooxazol-2-one on cellular processes are profound. In bacterial cells, it disrupts cell wall synthesis, leading to cell lysis and death. In fungal cells, it interferes with membrane integrity and function. In cancer cells, 4-Methyl-3H-benzooxazol-2-one affects cell signaling pathways, leading to altered gene expression and inhibition of cell proliferation. It also impacts cellular metabolism by inhibiting key metabolic enzymes, thereby reducing the energy supply necessary for cell growth .
Molecular Mechanism
At the molecular level, 4-Methyl-3H-benzooxazol-2-one exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their catalytic activity. This binding can be competitive or non-competitive, depending on the enzyme and the specific interaction. The compound also influences gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell growth and survival .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Methyl-3H-benzooxazol-2-one change over time. Initially, the compound exhibits strong antimicrobial and antifungal activity, but its effectiveness can decrease due to degradation. Stability studies have shown that 4-Methyl-3H-benzooxazol-2-one is relatively stable under standard laboratory conditions, but prolonged exposure to light and heat can lead to its degradation. Long-term studies have indicated that the compound can have lasting effects on cellular function, including persistent inhibition of cell growth and metabolism .
Dosage Effects in Animal Models
The effects of 4-Methyl-3H-benzooxazol-2-one vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and significant antimicrobial activity. At higher doses, toxic effects such as liver and kidney damage have been observed. Threshold effects include the minimum effective dose required to achieve antimicrobial activity without causing adverse effects. These studies are crucial for determining the safe and effective dosage range for potential therapeutic applications .
Metabolic Pathways
4-Methyl-3H-benzooxazol-2-one is involved in several metabolic pathways. It is metabolized by liver enzymes, including cytochrome P450 enzymes, which convert it into various metabolites. These metabolites can have different biological activities and can be further processed by the body. The compound also affects metabolic flux by inhibiting key enzymes in metabolic pathways, leading to changes in metabolite levels and overall metabolic balance .
Transport and Distribution
Within cells and tissues, 4-Methyl-3H-benzooxazol-2-one is transported and distributed through various mechanisms. It interacts with transport proteins that facilitate its movement across cell membranes. Once inside the cell, the compound can bind to intracellular proteins, affecting its localization and accumulation. These interactions are crucial for its biological activity, as they determine the concentration of the compound at its site of action .
Subcellular Localization
The subcellular localization of 4-Methyl-3H-benzooxazol-2-one is essential for its function. The compound is primarily localized in the cytoplasm, where it interacts with metabolic enzymes and other proteins. It can also be found in the nucleus, where it affects gene expression by interacting with transcription factors. Post-translational modifications, such as phosphorylation, can influence its localization and activity, directing it to specific cellular compartments or organelles .
属性
IUPAC Name |
4-methyl-3H-1,3-benzoxazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c1-5-3-2-4-6-7(5)9-8(10)11-6/h2-4H,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTOHIACMTGKKDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)OC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



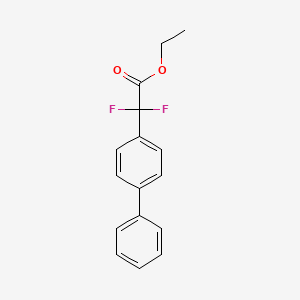

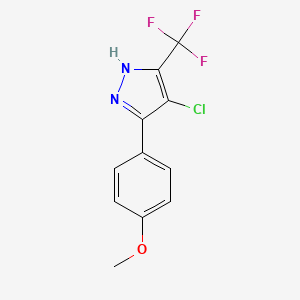
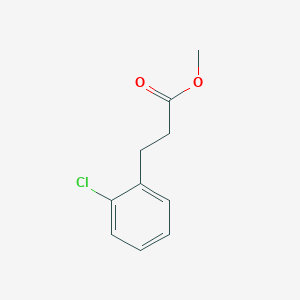
![1-[3,5-Bis(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B3043129.png)
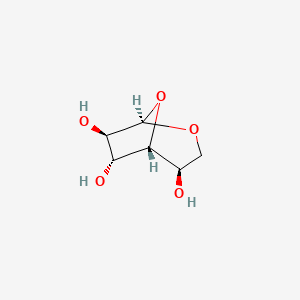
![[4-(4-Fluoro-phenyl)-pyridin-2-yl]-methanol](/img/structure/B3043131.png)
![3-(4-Bromophenyl)pyrido[2,1-b][1,3]thiazol-4-ium tetrafluoroborate](/img/structure/B3043132.png)
